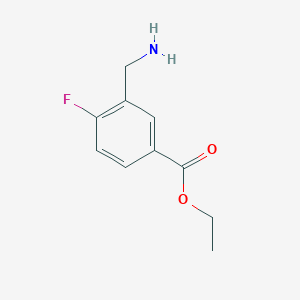

Ethyl 3-(aminomethyl)-4-fluorobenzoate

Description

Ethyl 3-(aminomethyl)-4-fluorobenzoate is a fluorinated aromatic ester featuring a benzoyl backbone substituted with a fluorine atom at the para position and an aminomethyl group at the meta position.

Properties

IUPAC Name |

ethyl 3-(aminomethyl)-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5H,2,6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOJGKBWQTIWNHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(aminomethyl)-4-fluorobenzoate typically involves the following steps:

Starting Material: The synthesis begins with 4-fluorobenzoic acid.

Esterification: The 4-fluorobenzoic acid is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 4-fluorobenzoate.

Aminomethylation: The ethyl 4-fluorobenzoate is then subjected to aminomethylation using formaldehyde and ammonium chloride under basic conditions to introduce the aminomethyl group at the 3-position of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency. The use of automated systems and high-throughput screening can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(aminomethyl)-4-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under appropriate conditions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoates with different functional groups.

Scientific Research Applications

Medicinal Chemistry

a. Antimicrobial Activity

Research has shown that derivatives of ethyl 3-(aminomethyl)-4-fluorobenzoate exhibit significant antimicrobial properties. For instance, compounds synthesized from this base structure were tested against various bacterial strains, demonstrating effective inhibition at low concentrations. A study indicated that modifications to the amino group can enhance the antimicrobial efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.

b. Anticancer Research

In the realm of cancer treatment, this compound has been investigated for its potential as an anticancer agent. The fluorine substitution on the benzene ring is believed to enhance the compound's interaction with biological targets. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics.

In materials science, this compound is being explored for its potential use in polymer synthesis. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. Studies indicate that polymers modified with fluorinated compounds exhibit improved resistance to solvents and degradation.

Case Studies

Several case studies illustrate the diverse applications of this compound:

-

Case Study 1: Antimicrobial Efficacy

A study published in Chemistry & Biology Interface evaluated a series of compounds derived from this compound against multiple bacterial strains. The results indicated that specific modifications significantly increased antimicrobial activity, highlighting the importance of structural optimization in drug design . -

Case Study 2: Anticancer Activity

Research conducted by a team at a leading university demonstrated that this compound derivatives could inhibit tumor growth in vitro. The study emphasized the need for further investigation into the mechanism of action and potential clinical applications .

Mechanism of Action

The mechanism of action of Ethyl 3-(aminomethyl)-4-fluorobenzoate depends on its interaction with molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Ethyl 4-Fluorobenzoate (CAS 445-82-9)

- Structural Differences: Lacks the aminomethyl group at position 3, featuring only a para-fluorine substituent.

- Synthesis: Typically synthesized via esterification of 4-fluorobenzoic acid with ethanol under acidic conditions.

- Physical Properties: Melting Point: Not explicitly reported in evidence, but fluorinated benzoates generally exhibit moderate melting points due to increased polarity. FT-IR: Strong C=O ester stretch (~1720 cm⁻¹) and C-F aromatic stretch (~1220 cm⁻¹) .

- Applications : Widely used as a precursor in dyes and pharmaceuticals.

2.2. Ethyl 2-(3-Amino-4-Fluorophenyl)Acetate (CAS 65690-73-5)

- Structural Differences: Contains a 3-amino-4-fluorophenyl group attached to an acetate ester instead of a benzoate.

- Synthesis: Likely involves coupling of 3-amino-4-fluorophenylacetic acid with ethanol.

Key Contrast : The acetate ester may confer lower thermal stability and distinct solubility profiles (e.g., higher solubility in polar solvents) .

2.3. Ethyl 4-{[(4-Fluorophenyl)Sulfonyl]Amino}Benzoate (CAS 1562439-62-6)

- Structural Differences: Substituted with a sulfonamide group at position 4 instead of an aminomethyl.

- Properties: The sulfonamide group increases molecular weight and introduces hydrogen-bond acceptor/donor sites. Likely exhibits higher acidity (pKa ~10–12 for sulfonamides) compared to the primary amine in the target compound .

- Applications: Sulfonamides are common in drug design (e.g., antimicrobials), whereas the aminomethyl group in the target compound may enable covalent conjugation or chelation .

2.4. 3-Amino-4-Fluorobenzoic Acid (CAS 2365-85-7)

- Structural Differences: A carboxylic acid derivative lacking the ethyl ester and aminomethyl group.

- Physical Properties: Solubility: Higher water solubility due to the carboxylic acid group compared to the esterified target compound. Key Contrast: The carboxylic acid group enhances polarity and reactivity in aqueous environments, whereas the ethyl ester in the target compound improves lipid solubility .

Research Implications

- Synthetic Challenges: Introducing fluorine and aminomethyl groups on adjacent positions may require sequential protection/deprotection steps to avoid side reactions (e.g., amine oxidation) .

- Spectroscopic Differentiation: The target compound’s NMR would show splitting patterns from fluorine coupling (³J~8 Hz for aromatic protons) and aminomethyl proton resonances (~2.5–3.5 ppm) . IR would feature N-H stretches (~3300 cm⁻¹) absent in non-aminated analogs .

Biological Activity

Ethyl 3-(aminomethyl)-4-fluorobenzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the molecular formula . The presence of the fluorine atom in its structure is significant as it can enhance the compound's pharmacological properties, including metabolic stability and binding affinity to biological targets.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Benzoate : Starting with 4-fluorobenzoic acid, an esterification reaction with ethanol in the presence of an acid catalyst.

- Aminomethylation : Introduction of the aminomethyl group via reductive amination or nucleophilic substitution methods.

This compound's biological activity is primarily attributed to its interaction with specific enzymes and receptors. The fluorine atom enhances its binding affinity, making it a suitable candidate for drug development targeting various biological pathways.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit diverse pharmacological activities:

- Antitumor Activity : Studies have shown that related compounds can inhibit tumor growth by inducing apoptosis in cancer cell lines. For instance, a study demonstrated that modifications in the benzoate structure could lead to increased potency against specific cancer types .

- Enzyme Inhibition : this compound may function as an enzyme inhibitor, particularly in pathways involving kinases and other regulatory proteins .

Case Studies

- In Vitro Studies : In a study assessing the cytotoxic effects of related compounds on various cancer cell lines, this compound was found to significantly reduce cell viability at micromolar concentrations. The mechanism involved caspase activation and subsequent apoptosis .

- In Vivo Studies : Animal models treated with this compound demonstrated reduced tumor sizes compared to control groups, suggesting effective bioavailability and therapeutic potential .

Data Tables

The following tables summarize key findings from research studies on this compound and related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.